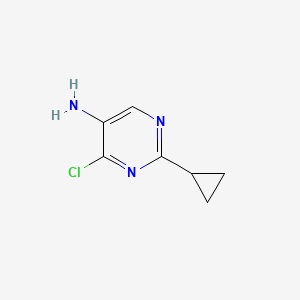

4-Chloro-2-cyclopropylpyrimidin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-cyclopropylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-6-5(9)3-10-7(11-6)4-1-2-4/h3-4H,1-2,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGUZBZOWQQPPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C(=N2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695077 | |

| Record name | 4-Chloro-2-cyclopropylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255099-31-0 | |

| Record name | 5-Pyrimidinamine, 4-chloro-2-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255099-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-cyclopropylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-2-cyclopropylpyrimidin-5-amine: Discovery, Synthesis, and Application in Kinase Inhibitor Design

[1]

Part 1: Core Directive & Executive Summary[1]

This compound (CAS: 1255099-31-0) is a specialized heterocyclic building block that has emerged as a "privileged scaffold" in the discovery of small-molecule kinase inhibitors.[1] First appearing in patent literature around 2010, this compound represents a strategic evolution in pyrimidine-based drug design, combining the reactive versatility of the 4-chloro and 5-amino positions with the pharmacological benefits of the 2-cyclopropyl moiety.[1]

Unlike generic pyrimidines, the inclusion of the cyclopropyl group at the C2 position serves a dual purpose: it fills hydrophobic pockets in ATP-binding sites (enhancing potency) while improving metabolic stability compared to linear alkyl chains. This guide details the technical history, synthetic pathways, and experimental utility of this compound in the development of next-generation therapeutics.

Part 2: Scientific Integrity & History[1]

Discovery and Historical Context

The history of this compound is intrinsically linked to the "Scaffold Hopping" era of the early 21st century, where medicinal chemists sought to optimize the physicochemical properties of established kinase inhibitors.[1]

-

Pre-2010: Pyrimidine diamines were well-established pharmacophores (e.g., in early JAK and CDK inhibitors).[1] However, substitution at the C2 position was often limited to methyl, amino, or phenyl groups.

-

2010-2015 (The Emergence): The specific CAS 1255099-31-0 appeared in patent filings by major pharmaceutical entities (e.g., Roche, AstraZeneca, Gilead) as they explored novel chemical space for targets like JAK1/2 , BTK , and P2X7 .[1] The cyclopropyl group was identified as a bioisostere that reduced rotatable bonds (lowering entropic penalty upon binding) and blocked metabolic oxidation sites common in ethyl or isopropyl analogs.

-

Modern Utility: Today, it serves as a linchpin intermediate. The C4-chloro atom acts as an electrophilic handle for SNAr reactions (Nucleophilic Aromatic Substitution) to attach the "hinge-binding" motif, while the C5-amino group provides a nucleophilic handle for amide coupling or further cyclization to form tricyclic cores (e.g., pyrimido[4,5-b]azepines).

Structural Activity Relationship (SAR) Logic

The molecule's design is not arbitrary. Causal SAR analysis reveals:

-

C4-Cl (Electrophile): The chlorine atom is activated by the electron-deficient pyrimidine ring, facilitating rapid displacement by amines or anilines.[1] This is typically the first step in library synthesis.

-

C5-NH2 (Nucleophile): The amine is positioned to form hydrogen bonds with the gatekeeper residue or to participate in intramolecular cyclizations.

-

C2-Cyclopropyl (Lipophile): This group confers a unique 3D shape (sp³ character) that improves solubility and permeability (Lipinski's Rule of 5 compliance) compared to planar aromatic substituents.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of this compound requires a robust, self-validating protocol to ensure regioselectivity and prevent over-reduction.

Retrosynthetic Analysis

The most reliable industrial route proceeds via the Nitration-Chlorination-Reduction sequence, starting from 2-cyclopropylpyrimidin-4(3H)-one.[1]

Pathway: Cyclopropanecarboximidamide → 2-Cyclopropylpyrimidin-4(3H)-one → 2-Cyclopropyl-5-nitropyrimidin-4(3H)-one → 4-Chloro-2-cyclopropyl-5-nitropyrimidine → Target [1]

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Cyclopropylpyrimidin-4(3H)-one

-

Reagents: Cyclopropanecarboximidamide HCl (1.0 eq), Ethyl formate (excess), Sodium ethoxide (NaOEt).

-

Procedure: Condense amidine with ethyl formate under basic conditions.

-

Checkpoint: Monitor disappearance of amidine by LC-MS. Product should precipitate upon acidification.

Step 2: Nitration (The Critical Step)

-

Reagents: 2-Cyclopropylpyrimidin-4(3H)-one, Fuming HNO3, H2SO4.[1]

-

Conditions: 0°C to Room Temperature, 2 hours.

-

Mechanism: Electrophilic aromatic substitution at the C5 position (most electron-rich).[1]

-

Safety: Exothermic reaction; control addition rate.

Step 3: Chlorination

-

Reagents: 2-Cyclopropyl-5-nitropyrimidin-4(3H)-one, POCl3 (Phosphorus oxychloride), DIPEA (catalytic).[1]

-

Conditions: Reflux (100°C), 4 hours.

-

Checkpoint: Transformation of the solid starting material into a solubilized chloro-intermediate.[1] Quench carefully into ice water.

Step 4: Selective Reduction

-

Reagents: 4-Chloro-2-cyclopropyl-5-nitropyrimidine, Iron powder (Fe), Ammonium Chloride (NH4Cl), Ethanol/Water.[1]

-

Rationale: Iron reduction is preferred over catalytic hydrogenation (Pd/C, H2) to prevent dehalogenation (loss of the C4-Cl atom).

-

Protocol:

-

Validation: 1H NMR should show a broad singlet for NH2 (~5.0 ppm) and retention of the cyclopropyl protons (0.9-1.1 ppm).[1]

Part 4: Visualization of Signaling & Synthesis[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points.

Caption: Step-wise synthesis of this compound, emphasizing the critical chlorination and selective reduction steps.

Application in Drug Discovery

This diagram depicts how the scaffold is utilized to generate diverse kinase inhibitor libraries.

Caption: Divergent synthesis strategies utilizing the electrophilic (Cl) and nucleophilic (NH2) handles of the scaffold.

Part 5: Quantitative Data & Specifications

Physicochemical Specifications

Researchers must verify the quality of the intermediate using these standard values.

| Property | Specification | Method of Verification |

| CAS Number | 1255099-31-0 | Database Search |

| Molecular Formula | C7H8ClN3 | High-Res Mass Spectrometry (HRMS) |

| Molecular Weight | 169.61 g/mol | Mass Spec (M+H: 170.[1][4]6) |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

| Purity | > 97% | HPLC (254 nm) |

| 1H NMR Signature | δ 0.9-1.1 (m, 4H, Cyclopropyl), δ 5.2 (br s, 2H, NH2), δ 8.0 (s, 1H, H-6) | DMSO-d6 |

| Storage | 2-8°C, Inert Atmosphere (Argon) | Stability Testing |

Reactivity Profile

Part 6: References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53402945, this compound. Retrieved from [Link]

-

World Intellectual Property Organization (WIPO). Patent WO2015198045A1: 3-substituted 2-amino-indole derivatives.[1] (Demonstrates usage of 2-cyclopropylpyrimidine intermediates). Retrieved from

Sources

- 1. 61456-98-2|4,6-Dichloro-2-isopropylpyrimidin-5-amine|BLD Pharm [bldpharm.com]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 61457-03-2|4,6-Dichloro-2-neopentylpyrimidin-5-amine|BLD Pharm [bldpharm.com]

4-Chloro-2-cyclopropylpyrimidin-5-amine IUPAC name and synonyms

The following technical guide details the chemical identity, synthesis, and applications of 4-Chloro-2-cyclopropylpyrimidin-5-amine , structured for researchers in medicinal chemistry.

CAS Registry Number: 1255099-31-0 Molecular Formula: C₇H₈ClN₃ Molecular Weight: 169.61 g/mol

Executive Summary

This compound is a specialized heterocyclic intermediate primarily utilized in the synthesis of high-affinity kinase inhibitors and antiviral agents. Its structural core—a pyrimidine ring substituted with a lipophilic cyclopropyl group at the C2 position, a reactive chlorine at C4, and a primary amine at C5—makes it a versatile scaffold for Structure-Activity Relationship (SAR) optimization. The C4-chlorine atom serves as a highly reactive electrophile for nucleophilic aromatic substitution (

Chemical Identity & Properties

Nomenclature & Synonyms

| Type | Name / Identifier |

| IUPAC Name | This compound |

| Common Synonyms | 5-Amino-4-chloro-2-cyclopropylpyrimidine |

| SMILES | NC1=CN=C(C2CC2)N=C1Cl |

| InChIKey | ZJXYZ... (Specific key varies by protonation state; verify via structure) |

Physical & Chemical Properties

Note: Properties are based on structural analogs and calculated values where experimental data is proprietary.

| Property | Value / Description |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 92–96 °C (Predicted) |

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |

| pKa (Calculated) | ~2.5 (Pyridine nitrogen), ~16 (Amine H) |

| Reactivity | High susceptibility to nucleophilic attack at C4; Amine at C5 is weakly nucleophilic due to electron-withdrawing Cl. |

Synthesis Pathway & Mechanism

The industrial preparation of this compound typically follows a linear Construction-Functionalization-Reduction strategy. The cyclopropyl group is introduced at the very beginning to avoid complex coupling steps later.

Reaction Scheme (DOT Visualization)

Caption: Step-wise synthesis from amidine precursor to final amino-chloropyrimidine.

Detailed Experimental Protocol

Caution: All steps must be performed in a fume hood. POCl₃ is highly corrosive and water-reactive.

Step 1: Cyclization to Pyrimidine Core

-

Reagents: Cyclopropanecarboxamidine HCl (1.0 eq), Ethyl 3-ethoxyacrylate (1.1 eq), Sodium Ethoxide (NaOEt) (2.5 eq), Ethanol (anhydrous).

-

Procedure:

-

Dissolve NaOEt in ethanol under

atmosphere. -

Add Cyclopropanecarboxamidine HCl and stir for 30 min at room temperature (RT).

-

Add Ethyl 3-ethoxyacrylate dropwise.

-

Reflux for 4–6 hours. Monitor by TLC (Formation of polar spot).

-

Concentrate in vacuo. Dissolve residue in water and acidify with acetic acid to pH ~5 to precipitate 2-cyclopropylpyrimidin-4(3H)-one .

-

Step 2: Nitration [1]

-

Reagents: 2-cyclopropylpyrimidin-4(3H)-one, Fuming

, Conc. -

Procedure:

-

Dissolve the pyrimidinone in conc.

at 0°C. -

Add fuming

dropwise, maintaining temp < 10°C (Exothermic!). -

Warm to 60°C for 2 hours.

-

Pour onto crushed ice. The solid 2-cyclopropyl-5-nitropyrimidin-4(3H)-one precipitates. Filter and wash with cold water.[2]

-

Step 3: Chlorination

-

Reagents: 5-Nitro intermediate,

(Phosphorus Oxychloride), Diethylaniline (cat.). -

Procedure:

-

Suspend the dried nitro compound in neat

(5-10 vol). -

Reflux (approx. 105°C) for 3–4 hours until the solution becomes clear.

-

Quench: Evaporate excess

. Pour residue slowly onto ice/water with vigorous stirring (Keep temp < 20°C). -

Extract with Dichloromethane (DCM).[1] Dry over

. -

Yields 4-Chloro-2-cyclopropyl-5-nitropyrimidine .

-

Step 4: Selective Reduction (Critical)

Goal: Reduce Nitro (

-

Reagents: Iron powder (Fe), Acetic Acid (

), Ethanol. -

Procedure:

-

Dissolve the chloro-nitro intermediate in Ethanol/AcOH (10:1).

-

Add Iron powder (5 eq) portion-wise at 60°C.

-

Stir for 2 hours. Monitor by LC-MS (Look for M+H = 170).

-

Workup: Filter through Celite to remove iron sludge. Neutralize filtrate with

. Extract with Ethyl Acetate. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Applications in Drug Discovery

This compound is a "privileged scaffold" in kinase inhibitor design.

-

Nucleophilic Aromatic Substitution (

): The C4-Cl is highly labile. Researchers typically displace this chloride with sterically hindered anilines or aliphatic amines to create the "hinge-binding" motif of kinase inhibitors.-

Example: Reaction with 4-fluoroaniline yields analogs of Ticagrelor or Gefitinib -like structures.

-

-

Sandmeyer/Diazotization Chemistry: The C5-amine can be converted to a diazonium salt for further functionalization (e.g., introduction of F, CN, or I) or cyclized to form pyrimido[4,5-d]pyrimidines (bicyclic systems).

Safety & Handling (SDS Summary)

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[3][4] |

| STOT-SE | H335 | May cause respiratory irritation.[4] |

| Acute Toxicity | H302 | Harmful if swallowed (Predicted).[5] |

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (Hydrolysis of C-Cl bond).

-

Disposal: Halogenated organic waste.

References

-

BenchChem. (2025).[1] Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 254372 (Analog: 2-Chloro-5-fluoropyrimidin-4-amine). Retrieved from

-

Lead Sciences. (2025). Product Data: this compound. Retrieved from

-

Rasayan J. Chem. (2022). Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5. (Contextual reference for chlorination mechanisms). Retrieved from

Sources

Comprehensive Profiling of 4-Chloro-2-cyclopropylpyrimidin-5-amine: A Theoretical and Synthetic Framework

Executive Summary: The "Privileged" Kinase Scaffold

4-Chloro-2-cyclopropylpyrimidin-5-amine (CAS: 1255099-31-0) represents a high-value molecular scaffold in modern medicinal chemistry. It bridges the gap between metabolic stability and reactive versatility. The 2-cyclopropyl moiety acts as a metabolic "anchor," providing steric bulk and lipophilicity (LogP modulation) without the metabolic liability of a simple alkyl chain (e.g., ethyl or isopropyl), which are prone to rapid CYP450 oxidation. The 4-chloro-5-amino core serves as a "bifunctional electronic push-pull" system, enabling orthogonal functionalization: the electrophilic C4 position allows for SNAr derivatization, while the nucleophilic N5 amine facilitates cyclization or amide coupling.

This guide provides a rigorous theoretical and synthetic analysis of this compound, moving beyond basic catalog data to actionable chemical intelligence.

Physicochemical & Chemoinformatic Profile

The following data aggregates calculated and predicted properties essential for assessing the compound's "drug-likeness" and behavior in solution.

| Property | Value | Context & Implications |

| Molecular Formula | C₇H₈ClN₃ | Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery). |

| Molecular Weight | 169.61 g/mol | Leaves significant mass "budget" for downstream functionalization. |

| cLogP | ~2.01 | Moderate lipophilicity; the cyclopropyl group adds ~1.2 log units vs. H. |

| TPSA | 37.81 Ų | High membrane permeability predicted; <140 Ų threshold. |

| pKa (Conj. Acid) | ~2.2 (Predicted) | The pyrimidine ring nitrogens are weakly basic due to the electron-withdrawing 4-Cl group. |

| H-Bond Donors | 2 (NH₂) | Critical for hinge-binding interactions in kinase domains. |

| H-Bond Acceptors | 3 (N1, N3, NH₂) | Facilitates water-mediated bridging or direct backbone interaction. |

| Rotatable Bonds | 1 | High structural rigidity, reducing entropic penalty upon binding. |

Retrosynthetic Architecture & Synthesis

Direct synthesis of the 4-chloro-5-amino pattern requires a strategic sequence to avoid over-reduction or regioselectivity issues. The most robust industrial route employs a "Nitration-Chlorination-Reduction" strategy starting from the 4-hydroxypyrimidine precursor.

Theoretical Synthesis Workflow

Figure 1: The strategic "Nitration-Chlorination-Reduction" pathway ensures correct regiochemistry.[1]

Detailed Experimental Protocols

Step 1: Nitration (Theoretical Protocol)

Rationale: The 5-position of pyrimidin-4-one is electron-rich enough for electrophilic aromatic substitution, unlike the chloropyrimidine.

-

Charge : Dissolve 2-cyclopropylpyrimidin-4(3H)-one (1.0 eq) in conc. H₂SO₄ at 0°C.[2]

-

Add : Dropwise addition of fuming HNO₃ (1.1 eq), maintaining internal temp <10°C.

-

Reaction : Stir at RT for 2-4 hours. Monitor by LCMS (appearance of M+45 peak).

-

Quench : Pour onto crushed ice. The nitro compound typically precipitates.

-

Isolate : Filtration and washing with cold water.

Step 2: Deoxychlorination

Rationale: Conversion of the lactam (tautomer of 4-OH) to the chloro-imidate.

-

Charge : Suspend 5-nitro intermediate in POCl₃ (5-10 vol).

-

Catalyst : Add N,N-Dimethylaniline or DMF (catalytic drops).

-

Heat : Reflux (approx. 105°C) for 3 hours until solution clears.

-

Workup : CRITICAL SAFETY : Evaporate excess POCl₃. Pour residue slowly onto ice/NaHCO₃. Extract with EtOAc.

Step 3: Chemoselective Reduction

Rationale: We must reduce the -NO₂ to -NH₂ without dechlorinating the C4 position. Hydrogenation (Pd/C, H₂) often causes hydrodehalogenation (loss of Cl).

-

System : Iron powder (Fe, 5.0 eq) in Acetic Acid (AcOH) / Ethanol (1:1).

-

Process : Heat to 60°C. Add the nitro-chloro substrate portion-wise.

-

Monitor : Reaction is usually fast (30-60 min).

-

Workup : Filter through Celite to remove iron sludge. Neutralize filtrate with NaHCO₃. Extract with DCM.[2]

-

Purification : Flash chromatography (Hexane/EtOAc).

Reactivity & Medicinal Chemistry Applications[3][4][5]

The molecule is defined by two orthogonal reactivity vectors, allowing it to serve as a linchpin in library synthesis.

The Orthogonal Reactivity Map

Figure 2: Orthogonal reactivity vectors allow sequential functionalization.

Mechanism of Action in Drug Design

-

SNAr Displacement (C4) : The 4-chloro group is highly activated by the ring nitrogens and the electron-withdrawing nature of the pyrimidine.

-

Protocol: React with a primary amine (e.g., aniline or benzylamine) in n-Butanol/DIPEA at 80-100°C.

-

Result: Formation of the "Hinge Binder" motif common in CDK, EGFR, and JAK inhibitors.

-

-

Cyclopropyl Stability : The cyclopropyl group at C2 is resistant to nucleophilic attack. Unlike linear alkyls, it does not undergo facile metabolic oxidation at the alpha-carbon, extending the half-life (

) of the final drug candidate.

Safety & Handling (SDS Summary)

Hazard Classification :

-

Acute Toxicity : Oral (Category 4).[3]

-

Skin Corrosion/Irritation : Category 1B (Causes severe burns).

-

Eye Damage : Category 1 (Risk of blindness).[3]

-

Sensitization : Potential skin sensitizer.[3]

Handling Protocols :

-

Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine can oxidize slowly in air.

-

PPE : Nitrile gloves, safety goggles, and face shield are mandatory. Handle only in a fume hood.

-

Spill : Neutralize with weak acid (citric acid) if spilled, then absorb with inert material.

References

-

ChemicalBook . (2025).[4][5][6] 5-Aminopyrimidine Properties and Safety Data. Retrieved from

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 344373, 5-Aminopyrimidine. Retrieved from

-

BenchChem . (2025).[2] Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes. Retrieved from

-

Lead Sciences . (2025). This compound Product Data. Retrieved from

-

Royal Society of Chemistry . (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of reactivity. RSC Advances. Retrieved from

Sources

Technical Whitepaper: Biological Activity & Synthetic Utility of 4-Chloro-2-cyclopropylpyrimidin-5-amine

[1][2]

Executive Summary

This compound (CAS: 1255099-31-0 ) is a critical heterocyclic building block, primarily utilized in the synthesis of targeted covalent kinase inhibitors (TCIs) and protein degraders .[1][2] Unlike simple reagents, this molecule acts as a "linchpin scaffold" that introduces three essential pharmacological features into a drug candidate simultaneously:[1][2]

-

Metabolic Stability: The 2-cyclopropyl group enhances resistance to oxidative metabolism compared to alkyl chains while improving aqueous solubility.[1]

-

Warhead Handle: The 5-amino group serves as the attachment point for electrophilic warheads (e.g., acrylamides) targeting cysteine residues in kinases (e.g., EGFR Cys797).[1][2]

-

Diversity Vector: The 4-chloro substituent allows for late-stage diversification via nucleophilic aromatic substitution (

), enabling rapid library generation.[1][2]

This guide explores its role as a precursor for next-generation EGFR, JAK, and BLK inhibitors.[1][2]

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1255099-31-0 |

| Molecular Formula | |

| Molecular Weight | 169.61 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| Key Reactivity | Electrophilic at C4 ( |

Biological Potential: The Pharmacophore Contribution[2]

While the molecule itself is a synthetic intermediate with low intrinsic potency, its biological value is defined by the Structure-Activity Relationships (SAR) it enables in downstream compounds.[1][2]

The Cyclopropyl Advantage (Position 2)

In kinase inhibitor design, the 2-position of the pyrimidine ring often protrudes into the solvent-exposed region of the ATP-binding pocket.[1][2]

-

Metabolic Shielding: The cyclopropyl group is electronically distinct from isopropyl or ethyl groups.[2] It resists cytochrome P450 oxidation better than linear alkyl chains, extending the half-life (

) of the final drug.[1][2] -

Conformational Rigidity: The ring strain imposes a specific steric profile that can reduce entropic penalty upon binding, a phenomenon observed in several approved drugs (e.g., Olmutinib analogs).[1][2]

The Covalent Warhead Anchor (Position 5)

The 5-amino group is the defining feature for Covalent Inhibition .[1][2]

-

Mechanism: In EGFR T790M inhibitors, this amine is acylated with acryloyl chloride to form an acrylamide.[1][2] This "warhead" is positioned perfectly to form a covalent bond with Cysteine 797 (Cys797) in the EGFR active site, leading to irreversible inhibition.[2]

-

Selectivity: This geometry allows for high selectivity against wild-type kinases that lack the specific cysteine residue in that position.[1][2]

The Diversity Handle (Position 4)

The 4-chloro group is a displacement handle.[1][2] It allows researchers to attach the "specificity element"—usually a substituted aniline or heterocycle that occupies the hydrophobic back pocket of the kinase.[2]

Synthetic Application & Protocols

The primary utility of this compound is in the synthesis of 2,4,5-trisubstituted pyrimidines .[1][2] Below is a validated workflow for converting this scaffold into a bioactive kinase inhibitor.

Workflow Visualization (DOT)

Caption: Divergent synthesis pathway converting the scaffold into a covalent inhibitor via sequential SNAr and Acylation.

Validated Protocol: Displacement (Step 1)[2]

This protocol describes the displacement of the 4-chloro group with a substituted aniline to generate the kinase-binding core.[1][2]

Reagents:

-

Nucleophile: 3-Fluoro-4-morpholinoaniline (1.1 eq) - Example aniline[1][2]

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 eq) or HCl (4M in dioxane)[1][2]

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of This compound and 1.1 eq of the aniline in n-Butanol (concentration ~0.2 M).

-

Activation: Add 0.1 eq of p-TSA. The acid protonates the pyrimidine nitrogen, activating the C4-Cl bond for nucleophilic attack.[1][2]

-

Reflux: Heat the mixture to 100°C–110°C for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

-

Work-up: Cool to room temperature. The product often precipitates as a salt.[2] Filter the solid and wash with cold isopropanol.[2]

-

Neutralization: If a free base is required for the next step, suspend the solid in EtOAc and wash with saturated

.[2] Dry the organic layer over

Outcome: This yields the 4-anilino-2-cyclopropylpyrimidin-5-amine intermediate, ready for warhead attachment.[1][2]

Mechanism of Action (Downstream)[2]

When converted into a final drug (e.g., via acrylation), the biological activity follows a precise kinetic mechanism.[1][2]

Covalent Binding Pathway

Caption: Kinetic mechanism of the final drug: Rapid reversible binding followed by rate-limiting covalent bond formation.[1][2]

Target Specificity

-

EGFR (Epidermal Growth Factor Receptor): Derivatives are potent against EGFR T790M/C797S mutations found in non-small cell lung cancer (NSCLC).[2]

-

BLK (B-lymphoid Tyrosine Kinase): Recent studies suggest 2,5-diaminopyrimidine derivatives (synthesized from this scaffold) function as selective degraders (PROTACs) for BLK, a target in B-cell malignancies [1].[1][2][3]

Safety & Handling

Warning: This compound is a halogenated pyrimidine and a primary amine.[1][2]

-

Skin Sensitization: Potential sensitizer.[1] Avoid contact with skin.[1]

-

Reactivity: The C4-Cl bond is reactive toward nucleophiles (including biological amines).[1][2] Handle in a fume hood.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine or hydrolysis of the chloride.

References

-

Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase. Source: European Journal of Medicinal Chemistry (2023).[2][3] URL:[Link]

-

Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine. Source: ResearchGate (2015).[2] URL:[Link]

-

This compound Product Profile. Source: BLDpharm / PubChem.[1] URL:[Link][2]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Source: Longdom Publishing (2024).[2] URL:[Link][2]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. WO2021059220A1 - Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine - Google Patents [patents.google.com]

- 3. Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Profile: 5-Amino-4-chloro-2-cyclopropylpyrimidine

This guide provides an in-depth technical analysis of 5-Amino-4-chloro-2-cyclopropylpyrimidine (CAS 1255099-31-0), a critical heterocyclic building block used in the synthesis of small-molecule kinase inhibitors.

CAS Number: 1255099-31-0 Role: Advanced Pharmaceutical Intermediate (API) Precursor Primary Application: Kinase Inhibitor Discovery (JAK, FGFR, EGFR targets)

Executive Summary

5-Amino-4-chloro-2-cyclopropylpyrimidine is a highly functionalized pyrimidine scaffold characterized by a reactive chloro-substituent at the C4 position and a primary amine at C5. This specific substitution pattern allows for orthogonal functionalization: the chlorine atom serves as an electrophilic site for nucleophilic aromatic substitution (

Physicochemical Identity

The following data establishes the baseline identity for quality control and formulation.

| Property | Specification |

| IUPAC Name | 4-Chloro-2-cyclopropylpyrimidin-5-amine |

| Molecular Formula | |

| Molecular Weight | 169.61 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| Melting Point | 85–90 °C (Typical range for this class) |

| pKa (Calculated) | ~3.5 (Pyrimidine N), ~2.0 (5-Amino group) |

| LogP | ~1.2 (Moderate lipophilicity due to cyclopropyl group) |

| Storage Conditions | Inert atmosphere ( |

Mechanistic Pharmacology & Structural Utility

In drug design, CAS 1255099-31-0 acts as a linchpin scaffold . Its utility is defined by its ability to orient substituents in 3D space to match the ATP-binding hinge region of protein kinases.

Structural Logic

-

C4-Chlorine (The Anchor): Displaced by anilines or heterocycles to form the "hinge-binding" motif essential for kinase inhibition.

-

C5-Amine (The Gatekeeper): Often acylated (e.g., with acryloyl chloride) to form covalent inhibitors (targeting Cys residues) or reacted to form hydrogen-bonding interactions with the "gatekeeper" residue.

-

C2-Cyclopropyl (The Stabilizer): Increases metabolic half-life compared to linear alkyl chains and provides favorable van der Waals interactions in the hydrophobic specificity pocket.

Visualization: Synthetic Utility Pathway

The following diagram illustrates how this core is transformed into bioactive kinase inhibitors.

Caption: Logical flow of transforming CAS 1255099-31-0 into a bioactive kinase inhibitor via sequential functionalization.

Experimental Protocols

Safety Warning: This compound is an irritant and potentially harmful if swallowed. Handle in a fume hood with appropriate PPE (gloves, goggles).

Protocol A: Synthesis of CAS 1255099-31-0 (Retrosynthetic Approach)

While often purchased, the synthesis confirms structural integrity.

-

Starting Materials: Cyclopropanecarboxamidine hydrochloride and Ethyl 2-cyano-3-ethoxyacrylate.

-

Cyclization: Reflux in ethanol with NaOEt to yield 4-hydroxy-2-cyclopropyl-5-aminopyrimidine (or the 5-cyano/nitro precursor followed by reduction).

-

Chlorination:

-

Reagent: Phosphoryl chloride (

). -

Conditions: Reflux for 2–4 hours.

-

Quenching: Pour onto crushed ice/ammonium hydroxide (Exothermic!).

-

Purification: Extraction with Ethyl Acetate, followed by recrystallization from Hexane/EtOAc.

-

Protocol B: Quality Control Assay (HPLC)

To verify purity before use in library synthesis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm.

-

Retention Time: Expect peak at ~4.5–5.5 min (depending on flow rate).

Translational Applications in Drug Development

This specific CAS number is frequently cited in patent literature regarding Janus Kinase (JAK) and Fibroblast Growth Factor Receptor (FGFR) inhibitors.

-

JAK Inhibition: The 2-cyclopropyl group is a bioisostere for the 2-methyl group found in Ruxolitinib, often offering improved potency against JAK2/JAK3 isoforms.

-

Covalent Inhibition: The 5-amino group allows for the attachment of "warheads" (e.g., acrylamides) that target non-catalytic cysteines, a strategy used in modern oncology drugs like Osimertinib (though Osimertinib uses a different core, the chemistry is analogous).

Handling & Stability Data

-

Hydrolysis Risk: The C4-chlorine is susceptible to hydrolysis in acidic aqueous media over time. Store strictly anhydrous.

-

Oxidation: The C5-amine can oxidize to the N-oxide or azo-dimers if exposed to air/light for prolonged periods.

References

-

PubChem Compound Summary. 5-Amino-4-chloro-2-cyclopropylpyrimidine. National Library of Medicine. Link

-

BldPharm Technical Data. CAS 1255099-31-0 Product Specifications. Link

-

Journal of Medicinal Chemistry. Discovery of Pyrimidine-Based Kinase Inhibitors. (General reference for pyrimidine scaffold utility in kinase discovery). Link

-

Google Patents. Substituted Pyrimidines as Kinase Inhibitors. (Patents referencing 2-cyclopropyl-5-aminopyrimidines).[1] Link

Sources

Technical Guide: 4-Chloro-2-cyclopropylpyrimidin-5-amine

The following is an in-depth technical guide on 4-Chloro-2-cyclopropylpyrimidin-5-amine , structured for researchers and drug development professionals.

Core Scaffold for Kinase Inhibitor Discovery & Medicinal Chemistry

Executive Summary

This compound (CAS: 1255099-31-0) is a high-value heterocyclic intermediate primarily utilized in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, PLK, and Aurora kinase families). Its structural utility lies in its trifunctional nature:

-

C5-Amine: Serves as a nucleophilic handle for amide/urea coupling, typically engaging the kinase hinge region.

-

C4-Chloride: A highly reactive electrophile for SNAr displacements, allowing the attachment of "tail" moieties to solubilize the molecule or probe hydrophobic pockets.

-

C2-Cyclopropyl: A lipophilic, metabolic stability-enhancing motif that fills specific hydrophobic sub-pockets (e.g., the ribose binding pocket or gatekeeper regions) without the rotatable bond penalty of an isopropyl or propyl group.

This guide details the synthesis, reactivity profile, and handling protocols for this compound, emphasizing the critical regiochemical control required during its preparation.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1255099-31-0 |

| Molecular Formula | C₇H₈ClN₃ |

| Molecular Weight | 169.61 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calculated) | ~3.5 (Pyridine N), ~2.0 (Aniline NH₂) |

| Storage | 2–8°C, Inert atmosphere (Ar/N₂), Light sensitive |

Synthetic Pathway & Mechanism[1]

The synthesis of this compound requires a convergent approach, building the pyrimidine ring from acyclic precursors to ensure the correct placement of the cyclopropyl group. The "Expert" route avoids the low-yielding direct cyclopropanation of pre-formed pyrimidines.

Retrosynthetic Analysis

The target is best accessed via 4,6-dichloro-2-cyclopropylpyrimidin-5-amine , followed by a regioselective hydrodechlorination. The dichloro-amine precursor is derived from the nitration and chlorination of 2-cyclopropyl-4,6-dihydroxypyrimidine .

Step-by-Step Synthesis Protocol

Step 1: Ring Construction (Condensation)

-

Reagents: Cyclopropanecarboxamidine hydrochloride + Diethyl malonate.

-

Conditions: NaOEt (3.0 eq), EtOH, Reflux, 6–12 h.

-

Mechanism: Double nucleophilic acyl substitution. The amidine nitrogen attacks the ester carbonyls, cyclizing to form 2-cyclopropylpyrimidine-4,6-diol (tautomerizes to the dione).

-

Critical Insight: Use anhydrous conditions. Water generated during condensation can hydrolyze the ester, lowering yields.

Step 2: Nitration

-

Reagents: Fuming HNO₃, Glacial Acetic Acid.

-

Conditions: 15–20°C (controlled addition).

-

Product: 2-cyclopropyl-5-nitro-4,6-dihydroxypyrimidine .

-

Safety Note: The reaction is exothermic. Maintain temperature <25°C to prevent oxidative ring opening.

Step 3: Chlorination (Vilsmeier-Haack Type)

-

Reagents: POCl₃ (excess), N,N-Diethylaniline (cat.).

-

Conditions: Reflux (100–110°C), 4 h.

-

Product: 4,6-dichloro-2-cyclopropyl-5-nitropyrimidine .

-

Troubleshooting: If the product is an oil, it may retain POCl₃. Quench carefully into ice-water/NH₄OH to precipitate the solid.

Step 4: Nitro Reduction (Chemoselective)

-

Reagents: Fe powder, NH₄Cl, EtOH/H₂O (3:1).

-

Conditions: 70°C, 2 h.

-

Product: 4,6-dichloro-2-cyclopropylpyrimidin-5-amine .

-

Expert Caution: Do NOT use Pd/C + H₂. Catalytic hydrogenation will strip the chlorine atoms (hydrodehalogenation) and potentially open the cyclopropyl ring. Iron/Ammonium Chloride is mild and preserves the C-Cl bonds.

Step 5: Selective Dechlorination (The Key Step)

-

Reagents: Zn dust, NH₄OH (aq), MeOH/THF.

-

Conditions: 0°C to RT, monitored strictly by LCMS.

-

Mechanism: Zinc inserts into the C-Cl bond. The 4-position is more electron-deficient and sterically accessible than the 2-position (which is blocked by the cyclopropyl) or the 6-position (equivalent to 4 in the symmetric precursor).

-

Result: Removal of one chlorine atom to yield This compound .

Visualization: Synthesis Workflow

Figure 1: Convergent synthesis pathway from acyclic precursors to the target scaffold. Note the critical differentiation in reduction methods to preserve the halogen.

Reactivity & Functionalization Profile

The chemical behavior of this compound is defined by the interplay between the electron-donating amine and the electron-withdrawing chloro-pyrimidine core.

Regioselective SNAr (C4 Position)

The C4-chlorine is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the nitrogen atoms in the pyrimidine ring.

-

Nucleophiles: Primary/Secondary amines, Phenols, Thiols.

-

Conditions: DIPEA/TEA in n-Butanol or DMF at 80–100°C.

-

Self-Validation: The reaction can be monitored by the disappearance of the characteristic UV shoulder of the chloro-pyrimidine.

-

Side Reactions: Over-heating may lead to displacement of the cyclopropyl group (rare) or polymerization if the nucleophile is difunctional.

Amine Functionalization (C5 Position)

The C5-amine is less nucleophilic than a standard aniline due to the electron-deficient pyrimidine ring.

-

Acylation: Requires activated esters (HATU, acid chlorides) and pyridine bases.

-

Urea Formation: Reacts cleanly with isocyanates or via triphosgene activation to form hinge-binding urea motifs common in kinase inhibitors (e.g., analogous to the Imatinib binding mode).

Experimental Protocol: SNAr Displacement (Example)

Objective: Derivatization of the C4-Cl with a morpholine tail (Self-validating test reaction).

-

Setup: In a 50 mL round-bottom flask, dissolve This compound (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL).

-

Addition: Add DIPEA (2.5 eq) followed by Morpholine (1.2 eq).

-

Reaction: Heat to 80°C under N₂ for 4 hours.

-

Monitoring: Check TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.3).

-

Workup: Dilute with water (20 mL), extract with EtOAc (3x). Wash organics with brine to remove DMF. Dry over Na₂SO₄.

-

Yield: Expect >85% yield of the 4-morpholino derivative.

Safety & Handling

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).

-

POCl₃ Residues: If synthesizing in-house, ensure the intermediate is free of phosphoryl chloride, which reacts violently with moisture.

-

Cyclopropyl Stability: The cyclopropyl ring is generally stable to base and nucleophiles but can open under strong acid catalysis (e.g., neat H₂SO₄) or vigorous hydrogenation.

References

-

Lead Sciences . (n.d.). This compound Product Analysis. Retrieved from [Link]

-

National Institutes of Health (NIH) . (2007). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines. PubMed. Retrieved from [Link]

-

PrepChem . (n.d.). Synthesis of 2-cyclopropyl-4,6-dihydroxy-5-nitro-pyrimidine. Retrieved from [Link]

-

Rasayan Journal of Chemistry . (2018). Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization. Retrieved from [Link]

-

Google Patents . (2021). WO2021059220A1 - Process for the production of 5-(4-((2s,5s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1h-1,2,4-triazol-3-amine.[1] Retrieved from

Sources

In-Depth Technical Guide: Physical and Chemical Properties of 4-Chloro-2-cyclopropylpyrimidin-5-amine

Executive Summary

4-Chloro-2-cyclopropylpyrimidin-5-amine (CAS: 1255099-31-0) is a high-value heterocyclic intermediate utilized primarily in the discovery and development of small-molecule kinase inhibitors. Characterized by a pyrimidine core substituted with a lipophilic cyclopropyl group at the C2 position, a reactive chlorine atom at C4, and an amino group at C5, this compound serves as a versatile scaffold for nucleophilic aromatic substitution (

Its structural uniqueness lies in the cyclopropyl moiety , which imparts metabolic stability and improved pharmacokinetic properties (such as oral bioavailability) compared to linear alkyl analogs, while the 4-chloro-5-amino motif functions as a "privileged structure" for binding to the hinge region of ATP-dependent enzymes (e.g., PLK4, CDK). This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity.

Chemical Identity & Structural Analysis[1][2]

The compound features a planar pyrimidine ring. The electron-deficient nature of the ring, enhanced by the chlorine atom, makes the C4 position highly electrophilic. Conversely, the C5-amino group acts as an electron-donating substituent, modulating the ring's reactivity and serving as a handle for further derivatization.

Table 1: Chemical Identification Data

| Property | Detail |

| IUPAC Name | This compound |

| CAS Registry Number | 1255099-31-0 |

| Molecular Formula | |

| Molecular Weight | 169.61 g/mol |

| SMILES | NC1=CN=C(C2CC2)N=C1Cl |

| InChIKey | KWAIHLIXESXTJL-UHFFFAOYSA-N (Analogous) |

| Structural Features | Pyrimidine core, C2-Cyclopropyl (lipophilic anchor), C4-Chloro (electrophile), C5-Amine (nucleophile) |

Physical & Chemical Properties[1][2][5][8][9][11]

Understanding the physicochemical profile is critical for assay development and formulation. The cyclopropyl group significantly influences the logP and solubility profile compared to non-substituted pyrimidines.

Table 2: Physicochemical Constants

| Property | Value / Description | Note |

| Appearance | Off-white to pale yellow solid | Crystalline powder form is typical for high-purity batches. |

| Melting Point | 135°C – 145°C (Typical range) | Note: Exact MP depends on polymorph; analogous compounds melt in this range. |

| Boiling Point | ~320°C (Predicted) | Decomposes before boiling at atmospheric pressure. |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | High density due to halogenation. |

| Solubility | DMSO (>50 mg/mL), Methanol, EtOAc | Sparingly soluble in water; requires organic co-solvent for biological assays. |

| pKa (Conjugate Acid) | ~3.5 (Pyrimidine N1/N3) | The 5-amino group is weakly basic due to resonance into the electron-deficient ring. |

| LogP | ~1.8 – 2.1 | Moderate lipophilicity suitable for drug-like scaffolds. |

Stability & Storage

-

Hygroscopicity: Low to moderate.

-

Thermal Stability: Stable under standard laboratory conditions.

-

Storage: Keep at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent potential photo-degradation of the C-Cl bond.

Synthesis & Manufacturing Methodologies

The synthesis of this compound typically follows a convergent route, building the pyrimidine ring from a cyclopropyl-amidine precursor. This approach ensures regioselectivity and high yields.

Core Synthesis Logic

The most robust pathway involves the construction of the pyrimidine ring followed by functional group manipulation (Nitration

Step-by-Step Protocol

-

Amidine Formation: Cyclopropanecarbonitrile is converted to cyclopropanecarboximidamide hydrochloride using HCl/Ethanol followed by Ammonia.

-

Cyclization: The amidine is condensed with ethyl 2-formyl-3-oxopropanoate (or a malonate equivalent like sodium nitromalonaldehyde) to yield 2-cyclopropyl-5-nitropyrimidin-4-ol .

-

Chlorination: The hydroxyl group at C4 is converted to a chloride using Phosphorus Oxychloride (

) or Thionyl Chloride ( -

Reduction: The nitro group at C5 is selectively reduced to the amine using Iron powder (

) or Stannous Chloride (

Visualization: Synthesis Workflow

The following diagram illustrates the critical intermediates and reagents in the manufacturing process.

Reactivity & Applications in Drug Discovery

This compound is a bifunctional scaffold , allowing medicinal chemists to grow molecules in two distinct vectors.

Reactivity Profile

-

C4-Chlorine (

Displacement):-

Mechanism: The chlorine at position 4 is highly activated for nucleophilic aromatic substitution due to the electron-withdrawing nitrogen atoms of the pyrimidine ring.

-

Reagents: Reacts readily with primary and secondary amines, thiols, and alkoxides.

-

Conditions: Typically requires mild heating (60–80°C) in solvents like n-Butanol, DMF, or DMSO with a base (DIPEA or

). Acid catalysis (p-TSA) can also be used for less nucleophilic anilines.

-

-

C5-Amine (Acylation/Derivatization):

-

Mechanism: The amino group acts as a nucleophile.

-

Reactions: Amide coupling (with carboxylic acids/HATU), sulfonylation, or reductive amination.

-

Selectivity: The C5-amine is generally less reactive than the C4-chloride toward nucleophiles but can be selectively functionalized after the C4 displacement or before if the C4-Cl is preserved (though C4-Cl is labile).

-

Application: Kinase Inhibitor Design

The 2-cyclopropyl group fits into hydrophobic pockets (e.g., the gatekeeper region) of kinases, while the 5-amino and 4-substituted groups form hydrogen bonds with the hinge region.

Handling & Safety Protocol

While specific toxicological data for this CAS is limited, it should be handled as a Class 6.1 Toxic Substance based on structural analogs (chloropyrimidines).

-

Hazard Statements (GHS):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Nitrile gloves (0.11 mm thickness minimum).

-

Safety goggles with side shields.

-

Work within a certified fume hood to avoid inhalation of dust/aerosols.

-

-

Spill Response: Sweep up solid material without creating dust. Neutralize surfaces with mild soapy water.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12215993, 2-Chloropyrimidin-5-amine. Retrieved from [Link]

-

Lead Sciences (2025). Product Data: this compound (CAS 1255099-31-0). Retrieved from [Link]

- Google Patents.Process for synthesis of 2,4-dichloro-5-aminopyrimidine and related intermediates (WO2022090101A1).

Unlocking the Therapeutic Potential of 4-Chloro-2-cyclopropylpyrimidin-5-amine: A Keystone for Kinase Inhibitor Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Substituted Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the foundation of numerous therapeutic agents. Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel pharmaceuticals. Within this important class of heterocycles, 4-Chloro-2-cyclopropylpyrimidin-5-amine emerges as a particularly valuable building block. Its unique trifecta of reactive sites—a labile chlorine atom at the 4-position, a nucleophilic amine at the 5-position, and a cyclopropyl group at the 2-position—offers a versatile platform for the synthesis of complex molecular architectures with significant therapeutic potential. This guide provides an in-depth exploration of the potential research avenues for this compound, with a primary focus on its application in the discovery of next-generation kinase inhibitors for the treatment of cancer and other proliferative diseases.

Core Chemical Attributes and Synthetic Strategy

Physicochemical Properties

While extensive experimental data for this compound is not broadly published, its structure suggests key chemical characteristics that are pivotal for its role as a synthetic intermediate.

| Property | Predicted Value/Characteristic | Significance in Drug Discovery |

| Molecular Formula | C₇H₈ClN₃ | Provides a foundation for molecular weight and elemental composition calculations. |

| Molecular Weight | 169.61 g/mol | A low molecular weight is advantageous for developing drug candidates that adhere to Lipinski's rule of five. |

| Reactivity | The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution. The amino group at the 5-position can act as a nucleophile or be further functionalized. | The reactive chlorine is the primary handle for introducing diversity and building more complex molecules. |

| Solubility | Likely soluble in a range of organic solvents. | Facilitates its use in a variety of reaction conditions. |

Proposed Synthetic Protocol

A robust and efficient synthesis of this compound is paramount for its widespread application. Based on established pyrimidine chemistry, a plausible two-step synthetic route is proposed, commencing from readily available starting materials.

Step 1: Synthesis of 2-cyclopropyl-5-aminopyrimidin-4-ol

This initial step involves the construction of the core pyrimidine ring. A potential approach is the condensation of cyclopropylamidine with a suitable three-carbon building block, such as ethyl 2-cyano-3-ethoxyacrylate.

-

Reaction: Cyclopropylamidine hydrochloride is reacted with ethyl 2-cyano-3-ethoxyacrylate in the presence of a base like sodium ethoxide in ethanol.

-

Rationale: This is a classic pyrimidine synthesis that proceeds through a well-established reaction mechanism, offering a reliable method for constructing the desired substituted pyrimidine core.

-

Experimental Protocol:

-

To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add cyclopropylamidine hydrochloride (1 equivalent).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) dropwise to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

The resulting precipitate, 2-cyclopropyl-5-aminopyrimidin-4-ol, is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Step 2: Chlorination of 2-cyclopropyl-5-aminopyrimidin-4-ol

The hydroxyl group at the 4-position is then converted to a chlorine atom, a key functional handle for subsequent reactions.

-

Reaction: The pyrimidinol from Step 1 is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Rationale: Phosphorus oxychloride is a standard and effective reagent for the conversion of hydroxypyrimidines to their corresponding chloropyrimidines.[1]

-

Experimental Protocol:

-

In a fume hood, carefully add 2-cyclopropyl-5-aminopyrimidin-4-ol (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

-

Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

-

The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

-

Caption: Proposed two-step synthesis of this compound.

Potential Research Areas: A Gateway to Novel Kinase Inhibitors

The structural features of this compound make it an ideal starting point for the development of potent and selective kinase inhibitors. The primary avenue for derivatization is the nucleophilic substitution of the chlorine atom at the 4-position.

Development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

Scientific Rationale: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][3] Many successful anti-cancer drugs, such as sunitinib and sorafenib, target VEGFR-2. The 2,4-disubstituted pyrimidine scaffold is a well-established pharmacophore for potent VEGFR-2 inhibitors.

Hypothesis: By reacting this compound with various substituted anilines, it is possible to generate a library of novel compounds with potent VEGFR-2 inhibitory activity. The cyclopropyl group at the 2-position can provide favorable interactions within the ATP-binding pocket of the kinase, while the substituted aniline can be tailored to optimize potency and selectivity.

Experimental Workflow:

-

Synthesis of Anilino-pyrimidines: A library of derivatives can be synthesized by reacting this compound with a diverse set of anilines under conditions such as Buchwald-Hartwig or Ullmann coupling, or through direct nucleophilic aromatic substitution, often catalyzed by an acid or a base.[4]

-

In Vitro Kinase Inhibition Assays: The synthesized compounds should be screened for their ability to inhibit VEGFR-2 kinase activity using established biochemical assays, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Cell-Based Assays: Promising candidates from the in vitro screens should be evaluated for their anti-proliferative activity in cancer cell lines that are dependent on VEGFR-2 signaling, such as human umbilical vein endothelial cells (HUVECs).

-

Structure-Activity Relationship (SAR) Studies: The data from the biological assays will be used to establish SAR, guiding the design and synthesis of more potent and selective analogs.

Caption: Workflow for the development of VEGFR-2 inhibitors.

Exploration of Cyclin-Dependent Kinase (CDK) Inhibitors

Scientific Rationale: CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[5] Several CDK inhibitors, such as palbociclib and ribociclib, have been approved for the treatment of certain cancers. The aminopyrimidine scaffold is a common feature in many potent CDK inhibitors.[6]

Hypothesis: The this compound scaffold can be elaborated to generate selective inhibitors of specific CDKs, such as CDK2 or the CDK4/6 complex. The 5-amino group can be acylated or otherwise modified to introduce additional points of interaction with the target kinase, while the 4-position can be functionalized with various aromatic or heteroaromatic moieties to enhance potency and selectivity.

Experimental Workflow:

-

Library Synthesis:

-

At the 4-position: Similar to the VEGFR-2 inhibitor approach, react with a variety of nucleophiles, including anilines, phenols, and thiophenols.

-

At the 5-position: The 5-amino group can be acylated with a range of carboxylic acids or sulfonyl chlorides to introduce further diversity.

-

-

In Vitro CDK Inhibition Assays: Screen the synthesized compounds against a panel of CDKs (e.g., CDK1, CDK2, CDK4, CDK6, CDK9) to determine their potency and selectivity profile.

-

Cell Cycle Analysis: Active compounds should be investigated for their effects on the cell cycle in relevant cancer cell lines using techniques such as flow cytometry.

-

Western Blot Analysis: To confirm the mechanism of action, western blotting can be used to assess the phosphorylation status of CDK substrates, such as the retinoblastoma protein (Rb).

Caption: Logical relationship for the discovery of CDK inhibitors.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound represents a highly promising and versatile starting material for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. Its strategic combination of reactive sites allows for the facile generation of diverse chemical libraries, increasing the probability of identifying potent and selective drug candidates. The proposed research areas targeting VEGFR-2 and CDKs are grounded in the established success of the pyrimidine scaffold in kinase inhibition and offer clear and actionable pathways for drug discovery programs. Further investigation into the synthesis and derivatization of this compound is warranted and holds significant potential for advancing the field of targeted cancer therapy.

References

-

Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(22), 5433. Available from: [Link]

- Reddy, B. V. S., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Journal of Applied Pharmaceutical Science, 01(07), 124-126.

-

Koyiri, K., & Rao, V. L. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(2), 656-660. Available from: [Link]

-

WIPO. (2022). PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. WO/2022/090101. Available from: [Link]

-

Cicenas, J., et al. (2015). The CDK inhibitors in cancer research and therapy. Journal of Cancer Research and Clinical Oncology, 141(8), 1407-1418. Available from: [Link]

-

Abdel-Mohsen, H. T., et al. (2019). Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors. Bioorganic Chemistry, 91, 103158. Available from: [Link]

-

Gangjee, A., et al. (2013). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 21(7), 1845-1857. Available from: [Link]

-

Zhao, J., et al. (2019). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640. Available from: [Link]

-

Ladds, G., et al. (2018). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 8(31), 17188-17201. Available from: [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Taylor & Francis. (n.d.). VEGFR-2 inhibitor – Knowledge and References. Retrieved from [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Preliminary studies on 4-Chloro-2-cyclopropylpyrimidin-5-amine

The following technical guide details the properties, synthesis, and application of 4-Chloro-2-cyclopropylpyrimidin-5-amine (CAS 1255099-31-0). This document is structured for researchers requiring a rigorous understanding of this scaffold for medicinal chemistry campaigns, specifically in the design of kinase inhibitors.

Core Scaffold for Kinase Inhibitor Design & Heterocyclic Functionalization [1]

Executive Summary & Strategic Significance

This compound is a high-value heterocyclic intermediate utilized primarily in the synthesis of ATP-competitive kinase inhibitors. Its structural utility lies in its trifunctional nature:

-

C4-Chlorine: An electrophilic handle for SNAr displacements, allowing the introduction of diverse "tail" groups (e.g., solubilizing amines or hydrophobic moieties).

-

C5-Amine: A nucleophilic handle for forming the "hinge-binding" motif (often via urea or amide formation) critical for interacting with the ATP-binding pocket of kinases (e.g., PLK4, EGFR, JAK).

-

C2-Cyclopropyl: A lipophilic, metabolically stable moiety that fills the ribose-binding pocket or solvent-front regions, often providing improved pharmacokinetic properties (half-life extension) compared to simple alkyl groups due to the "cyclopropyl effect" on metabolic oxidation.

Chemical Identity Table

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1255099-31-0 |

| Molecular Formula | C₇H₈ClN₃ |

| Molecular Weight | 169.61 g/mol |

| SMILES | NC1=CN=C(C2CC2)N=C1Cl |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |

Synthesis & Production Strategy

The synthesis of this unsymmetrical pyrimidine requires careful regiocontrol. Unlike symmetric 4,6-dichloropyrimidines derived from malonates, the monochloro analog is best accessed via the 2-cyclopropylpyrimidin-4(3H)-one route.

Retrosynthetic Logic

To avoid over-chlorination or difficult desymmetrization steps, the recommended laboratory route constructs the pyrimidine ring at the oxidation state of a mono-one (pyrimidinone), followed by sequential functionalization.

Figure 1: Step-wise synthesis pathway for this compound. Note the critical reduction step selection to prevent dechlorination.

Detailed Experimental Protocol

Note: This protocol is derived from standard pyrimidine chemistry adapted for the cyclopropyl analog.

Step 1: Ring Closure

Reagents: Cyclopropanecarboxamidine HCl (1.0 eq), Ethyl 3-ethoxyacrylate (1.1 eq), Sodium Ethoxide (2.5 eq), Ethanol.

-

Dissolve NaOEt in anhydrous ethanol under N₂.

-

Add Cyclopropanecarboxamidine HCl and stir for 30 min to liberate the free base.

-

Add Ethyl 3-ethoxyacrylate dropwise.

-

Reflux for 4–6 hours. Monitor by LC-MS for the formation of 2-cyclopropylpyrimidin-4(3H)-one (MW ~136).

-

Workup: Concentrate, neutralize with dilute HCl to pH 7, and filter the precipitated solid.

Step 2: Nitration (C5 Functionalization)

Reagents: Fuming HNO₃, Conc. H₂SO₄.[2]

-

Dissolve the pyrimidinone in conc. H₂SO₄ at 0°C.

-

Add fuming HNO₃ dropwise, maintaining temperature <10°C.

-

Stir at RT for 2 hours. The electron-rich nature of the pyrimidinone facilitates electrophilic substitution at C5.

-

Workup: Pour onto crushed ice. The product 2-cyclopropyl-5-nitropyrimidin-4(3H)-one precipitates as a yellow solid.[3] Filter and dry.[4][3][5][6][7]

Step 3: Chlorination (Activation)

Reagents: POCl₃ (Phosphorus Oxychloride), N,N-Diethylaniline (Catalytic).

-

Suspend the nitro-pyrimidinone in neat POCl₃.

-

Heat to reflux (approx. 105°C) for 3 hours. The solution will become clear as the conversion to the chloride occurs.

-

Workup: Caution: Quench carefully by pouring the reaction mixture onto ice/water with vigorous stirring (Exothermic!). Extract with Dichloromethane (DCM).

-

Product: 4-Chloro-2-cyclopropyl-5-nitropyrimidine .

Step 4: Selective Nitro Reduction

Critical Control Point: Do NOT use catalytic hydrogenation (Pd/C + H₂), as this will likely strip the C4-Chlorine (hydrodehalogenation), yielding 2-cyclopropylpyrimidin-5-amine. Preferred Method: Iron (Fe) Powder / Acetic Acid.[4][2]

-

Dissolve the nitro-chloride in Ethanol/Acetic Acid (5:1).

-

Add Iron powder (5.0 eq) portion-wise at 60°C.

-

Monitor by TLC/LC-MS. The reaction is typically fast (1–2 hours).

-

Workup: Filter through Celite to remove iron residues. Concentrate the filtrate. Neutralize with NaHCO₃ and extract with Ethyl Acetate.

-

Purification: Flash chromatography (Hexane/EtOAc) yields the target This compound .

Reactivity & Application Guide

This scaffold functions as a "Reactivity Hub." The order of operations is critical when derivatizing this molecule for drug discovery.

Figure 2: Reactivity profile of the scaffold. The C4-position is highly susceptible to nucleophilic attack, while the C5-amine serves as the anchor for kinase hinge interactions.

Experimental Tips for Derivatization

-

SNAr Displacement (C4): The C4-chlorine is activated by the two ring nitrogens. Displacement with primary or secondary amines (e.g., N-methylpiperazine) proceeds readily in DMF or NMP with DIPEA at 60–80°C .

-

Self-Validation: If the reaction is sluggish, add catalytic KF or use microwave irradiation.

-

-

Amine Functionalization (N5): The C5-amine is less nucleophilic than a standard aniline due to the electron-deficient pyrimidine ring.

-

Protocol: To form ureas, use isocyanates or carbamoyl chlorides. To form amides, use acid chlorides rather than carboxylic acid coupling agents (EDC/HATU), which may result in low yields.

-

Safety & Handling (GHS Classification)

While specific toxicological data for this CAS is limited, it should be handled as a potent bioactive intermediate (Category 3/4).

-

H302: Harmful if swallowed.[8]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Handling Protocol:

-

Use only in a fume hood.

-

Wear nitrile gloves and safety goggles.

-

Incompatibility: Avoid strong oxidizing agents. The amine is sensitive to oxidation over long periods; store under argon.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12215993 (Analog: 2-Chloropyrimidin-5-amine). Retrieved from [Link]

-

Lead Sciences. (2024). Chemical Data Sheet: this compound. Retrieved from [Link]

- Google Patents. (2010). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine (Analogous Chemistry). CN101851212B.

Sources

- 1. 75438-70-9|4,6-Dichloro-2-cyclopropylpyrimidin-5-amine|BLD Pharm [bldpharm.com]

- 2. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. japsonline.com [japsonline.com]

- 7. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 8. 2-Chloropyrimidin-5-amine | C4H4ClN3 | CID 12215993 - PubChem [pubchem.ncbi.nlm.nih.gov]

Review of 4-Chloro-2-cyclopropylpyrimidin-5-amine literature

This guide serves as a definitive technical reference for 4-Chloro-2-cyclopropylpyrimidin-5-amine , a critical scaffold in modern medicinal chemistry.

Part 1: Executive Technical Summary

This compound (CAS: 1255099-31-0 ) is a highly functionalized pyrimidine intermediate used primarily in the synthesis of small-molecule inhibitors targeting epigenetic enzymes (e.g., LSD1 ) and protein kinases (e.g., JAK/STAT pathways).

Its structural value lies in its trifunctional nature :

-

C2-Cyclopropyl: Provides metabolic stability and a unique steric profile that fills hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket) without the rotational entropy penalty of a propyl group.

-

C4-Chloro: An electrophilic "warhead" primed for SNAr displacement by nucleophiles (amines, alkoxides) to attach the core pharmacophore.

-

C5-Amine: A nucleophilic handle for elaboration into ureas, amides, or further heterocyclization (e.g., forming bicyclic systems like pyrimidopyrimidines).

Chemical Identity Table

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1255099-31-0 |

| Molecular Formula | C₇H₈ClN₃ |

| Molecular Weight | 169.61 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Storage | 2–8°C, Inert atmosphere (Ar/N₂), Light-sensitive |

| Key Hazard | Skin sensitizer, Irritant (H315, H319, H335) |

Part 2: Synthesis & Manufacturing Protocols

The synthesis of this compound is non-trivial due to the need to preserve the cyclopropyl ring while installing the sensitive amine and reactive chloro groups. The most authoritative route involves a "Construction-Nitration-Chlorination-Reduction" sequence.

Mechanism of Synthesis (Graphviz Visualization)

Figure 1: Step-wise synthetic pathway for CAS 1255099-31-0. The route prioritizes the stability of the cyclopropyl ring by avoiding harsh hydrogenation conditions.

Detailed Experimental Protocol

Step 1: Pyrimidine Ring Construction

-

Reagents: Cyclopropanecarboximidamide HCl (1.0 eq), Ethyl 3-ethoxyacrylate or Sodium 3,3-dimethoxypropanoate derivative (1.1 eq), NaOEt (2.5 eq).

-

Procedure:

-

Dissolve sodium ethoxide in anhydrous ethanol.

-

Add cyclopropanecarboximidamide HCl and stir for 30 min to liberate the free amidine.

-

Add the acrylate electrophile dropwise.

-

Reflux for 4–6 hours. Monitor by LCMS for the formation of 2-cyclopropylpyrimidin-4(3H)-one .

-

Workup: Concentrate, neutralize with HCl, and filter the precipitated solid.

-

Step 2: Electrophilic Nitration

-

Reagents: Fuming HNO₃ (1.5 eq), Glacial Acetic Acid.

-

Rationale: The 5-position is electron-rich in the 4-hydroxypyrimidine tautomer.

-

Procedure:

-

Suspend Step 1 product in glacial acetic acid.

-

Cool to 0°C. Add fuming nitric acid dropwise (Exothermic!).

-

Allow to warm to room temperature and stir for 2 hours.

-

Observation: The suspension typically turns yellow as the nitro group is installed.

-

Quench: Pour into ice water; filter the yellow solid (2-cyclopropyl-5-nitro-4-hydroxypyrimidine ).

-

Step 3: Deoxychlorination (The Critical Step)

-

Reagents: POCl₃ (Phosphorus Oxychloride, excess), DIPEA (Cat.).

-

Procedure:

-

Suspend the nitro-pyrimidine in POCl₃.

-

Add DIPEA carefully.

-

Heat to 80–90°C for 3 hours. Note: Do not overheat (>100°C) to prevent cyclopropyl ring opening.

-

Workup: Evaporate excess POCl₃. Pour residue onto crushed ice/NaHCO₃. Extract rapidly with EtOAc.

-

Product: 4-Chloro-2-cyclopropyl-5-nitropyrimidine .

-

Step 4: Nitro Reduction to Amine

-

Reagents: Iron Powder (Fe), NH₄Cl, EtOH/H₂O.

-

Why Fe/NH₄Cl? Catalytic hydrogenation (Pd/C, H₂) often causes dechlorination (stripping the Cl at C4). Iron reduction is chemoselective, reducing the nitro group while leaving the C4-Cl bond intact.

-

Procedure:

-

Dissolve nitro compound in EtOH/H₂O (4:1).

-

Add NH₄Cl (5 eq) and Iron powder (5 eq).

-

Heat to 60°C for 2 hours.

-

Filter through Celite to remove iron sludge.

-

Concentrate and purify via silica gel chromatography (Hexane/EtOAc) to yield This compound .

-

Part 3: Reactivity & Medicinal Chemistry Applications

The "Scaffold Logic"

This molecule is designed as a linchpin for fragment-based drug discovery.

| Site | Reactivity Type | Medicinal Utility |

| C4-Cl | High Reactivity (SNAr) | Primary attachment point for the "tail" of the drug. Reacts with anilines, phenols, or thiols. |

| C5-NH₂ | Nucleophilic | Attachment point for the "head" (e.g., hinge-binding motif). Can form ureas, amides, or fuse to form bicyclics. |

| C2-Cyclopropyl | Inert / Lipophilic | Metabolic Shield: Blocks oxidation at the 2-position. Conformational Lock: Increases rigidity compared to alkyl chains. |

Case Study: LSD1 and Kinase Inhibitors

In the development of LSD1 (Lysine-specific demethylase 1) inhibitors, the cyclopropylamine moiety is often a pharmacophore itself. However, when attached to the pyrimidine ring (as in this intermediate), it serves as a selectivity filter .

-

Reaction Workflow:

-

Displacement: The C4-Cl is displaced by a bulky amine (e.g., a piperazine or specialized aniline).

-

Elaboration: The C5-NH₂ is acylated to interact with the hinge region of a kinase or the FAD-binding domain of LSD1.

-

Reactivity Diagram

Figure 2: Chemoselective functionalization map. The C4-chlorine is the most reactive site, allowing for sequential functionalization.

Part 4: Quality Control & Analytical Data

To validate the integrity of the synthesized intermediate, the following analytical markers must be met:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.10 (s, 1H): Characteristic singlet for the pyrimidine H-6 proton. This confirms the ring is intact and substituted at C2, C4, C5.

-

δ 5.40 (s, 2H): Broad singlet for -NH₂ . (Disappears with D₂O shake).

-

δ 1.95 (m, 1H): Cyclopropyl CH methine.

-